4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a fluorobenzoate ester
Preparation Methods
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone derivative with 4-fluorobenzoic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE can undergo various chemical reactions:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety or the fluorobenzoate ester.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Materials Science: The benzothiazole moiety makes it useful in the development of dyes and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens . The benzothiazole moiety is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzoxazole: A related compound with an oxygen atom instead of sulfur.
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18FN3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H18FN3O3S/c1-2-29-20-13-15(14-25-27-23-26-18-5-3-4-6-21(18)31-23)7-12-19(20)30-22(28)16-8-10-17(24)11-9-16/h3-14H,2H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
PIOLVQGEXCLVMJ-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.